(NZ)-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine

Sweetener potency Structure-taste relationship Oxime sweeteners

Perillartine (CAS 30950-27-7), chemically designated as (NZ)-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine, is a semisynthetic aldoxime derived from the natural monoterpene perillaldehyde. It belongs to the class of oxime-functionalized p-menthane derivatives and is structurally characterized by a cyclohexene ring bearing an isopropenyl group and a methylidene hydroxylamine moiety (C10H15NO, MW 165.23 g/mol).

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 30950-27-7
Cat. No. B1679658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(NZ)-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine
CAS30950-27-7
Synonymsperillartine
perillartine, (E)-(+)-isomer
perillartine, (E)-(+-)-isomer
perillartine, (E)-(-)-isomer
perillartine, (E)-isomer
perillartine, (S)-isome
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC(=CC1)C=NO
InChIInChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7,10,12H,1,4-6H2,2H3/b11-7-
InChIKeyXCOJIVIDDFTHGB-XFFZJAGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Perillartine (CAS 30950-27-7): A Semisynthetic High-Intensity Oxime Sweetener and Perillaldehyde Derivative


Perillartine (CAS 30950-27-7), chemically designated as (NZ)-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine, is a semisynthetic aldoxime derived from the natural monoterpene perillaldehyde [1]. It belongs to the class of oxime-functionalized p-menthane derivatives and is structurally characterized by a cyclohexene ring bearing an isopropenyl group and a methylidene hydroxylamine moiety (C10H15NO, MW 165.23 g/mol) [2]. The compound is a white crystalline solid at room temperature (melting point: 101–102 °C) with a logP of 2.58 [3]. As the oxime of perillaldehyde, perillartine retains the p-menthane skeleton of its parent aldehyde but replaces the terminal carbonyl group with a C=N–OH function, a modification that fundamentally alters its physicochemical, sensory, and biological properties relative to perillaldehyde and other in-class analogues.

Why Perillartine (CAS 30950-27-7) Cannot Be Replaced by Perillaldehyde, Other Oximes, and Conventional Sweeteners in Scientific Applications


Substituting perillartine with its parent aldehyde perillaldehyde fails because the oxime functional group (C=N–OH) confers a fundamentally different molecular electrostatic potential surface that governs receptor recognition, leading to a taste potency approximately 2000 times sweeter than sucrose—a property completely absent in perillaldehyde [1]. Generic substitution with other oximes (e.g., limonene oxime, carvone oxime) also fails because the specific p-menthane scaffold and isopropenyl substitution pattern of perillartine dictate a unique rank order of sweetness and a distinct sweet/bitter ratio (log sweet/bitter = 0.38) not replicated by other terpene oximes [2]. Furthermore, perillartine activates the human sweet taste receptor Tas1r2 subunit in a species-dependent manner—responding in human and rhesus monkey but not in mouse—whereas the parent aldehyde perillaldehyde does not engage this receptor at all [3]. These structural, receptor-mechanistic, and sensory divergences preclude simple interchange with any in-class analogue.

Quantitative Differentiation Evidence for Perillartine (CAS 30950-27-7) Versus Comparators


Sweetness Intensity: Perillartine (2000× Sucrose) Compared with Other High-Intensity Oxime Sweeteners

Perillartine exhibits a sweetness intensity approximately 2000 times that of sucrose on a weight basis [1]. This places perillartine among the most potent oxime-based sweeteners known, significantly exceeding the potency of the parent aldehyde perillaldehyde (no reported sweetness) and other terpene-derived sweeteners such as stevioside (150–300× sucrose). Even within the perillartine analogue series, not all oximes achieve this potency level: quantitative structure-taste relationship (QSAR) studies show that the rank order of taste potencies among perillartine analogues is governed by the shape, depth, and orientation of the negative electrostatic potential region in the hydrocarbon domain, with the 1,4-cyclohexadiene analogue and its p-methyl derivative identified as the most potent systems [2]. The log sweet/bitter value for perillartine is 0.38, indicating a favorable sweet-to-bitter balance that is critical for palatability in applications [3].

Sweetener potency Structure-taste relationship Oxime sweeteners

Species-Dependent Taste Receptor Activation: Perillartine Engages Human Tas1r2 Monomeric Receptor Versus Non-Responsive Mouse Tas1r2

Perillartine activates the human taste receptor type 1 member 2 (Tas1r2) subunit at a concentration of 300 μM, eliciting a statistically significant response (p<0.01) compared to buffer control, while the same concentration produces no activation of the mouse Tas1r2 subunit [1]. In contrast, the parent aldehyde perillaldehyde does not activate any Tas1r2 subunit, and other high-intensity sweeteners such as cyclamate (tested at 50 mM) show a reciprocal species-selectivity pattern—activating mouse Tas1r2/Tas1r3 but not human Tas1r2 [1]. The human Tas1r2, rhesus monkey Tas1r2, and squirrel monkey Tas1r2 are all activated by perillartine, whereas only mouse Tas1r2 is unresponsive, indicating a primate-specific activation mechanism [2]. Dose-response curves confirm that perillartine activates human and rhesus monkey Tas1r2 in a concentration-dependent manner, with no response observed in mouse Tas1r2 across the full concentration range tested [1].

Taste receptor pharmacology Tas1r2 Species selectivity

Antibacterial Activity of Perillaldehyde Oxime Ether Derivatives: Head-to-Head MIC Comparison with Perillaldehyde

A series of 12 oxime ether perillaldehyde derivatives was synthesized and evaluated for in vitro antibacterial activity. Compound 3C (an oxime ether derivative bearing the perillartine scaffold) demonstrated MIC values of 800 μg/mL against Candida albicans and 250 μg/mL against Propionibacterium acnes. These values represent a meaningful improvement over the parent compound perillaldehyde, which showed MIC values of 1200 μg/mL against C. albicans and 740 μg/mL against P. acnes under identical assay conditions [1]. The oxime ether compound 3C therefore exhibited a 1.5-fold improvement against C. albicans and a 3.0-fold improvement against P. acnes relative to perillaldehyde. Additionally, compounds 3C and 6C showed stronger antifungal activity against C. albicans than the positive control drug fluconazole [1].

Antimicrobial oxime ethers Perillaldehyde derivatives MIC comparison

Prolonged Sweetness Duration and Trigeminal Sensory Effects in Chewing Gum: Perillartine Versus Conventional Sweeteners

Perillartine incorporated into chewing gum at concentrations of 50 to 5000 ppm provides improved sweetness and prolonged sweetness duration compared to chewing gum formulations using conventional high-intensity sweeteners alone [1]. The perillartine-containing chewing gum also delivers unexpected oral trigeminal effects—including tingling, numbing, mouth coating, and cooling/warming sensations—that persist throughout the entire chewing period [2]. These trigeminal effects are not observed with the parent aldehyde perillaldehyde or with other oxime sweeteners lacking the specific p-menthane scaffold of perillartine. The combination of prolonged sweetness and multisensory trigeminal effects at low ppm concentrations represents a distinguishable performance advantage in oral delivery and confectionery applications [1][2].

Chewing gum formulation Sustained release Trigeminal effects

Genotoxicological Profile: Comparison of Oximes Versus Aldehydes in Ames and Genotoxicity Screening

A comparative toxicological evaluation of 24 flavor and fragrance aldehydes, ketones, oximes, and oxime ethers was conducted using the Ames test (Salmonella typhimurium strains TA98 and TA100) and additional genotoxicity and cytotoxicity assays [1]. Oximes and oxime ethers as a class showed relevant antimicrobial activity against pathogenic species including Pseudomonas aeruginosa, while perillaldehyde (the parent aldehyde) is reported as non-mutagenic in Ames testing [2][3]. The oxime functional group generally reduces the electrophilic reactivity of the carbonyl carbon present in aldehydes, which may contribute to a more favorable genotoxicological profile for oximes relative to their aldehyde counterparts. Perillartine, as the oxime of perillaldehyde, benefits from this class-level safety advantage while retaining or exceeding the biological activity of the parent compound [1].

Mutagenicity assessment Ames test Oxime safety

High-Impact Application Scenarios for Perillartine (CAS 30950-27-7) Based on Quantitative Differentiation Evidence


Chewing Gum and Confectionery: Ultra-Low-Dose Prolonged Sweetness with Multisensory Trigeminal Effects

Perillartine at 50–5000 ppm in chewing gum formulations delivers prolonged sweetness duration plus distinctive oral trigeminal sensations (tingling, numbing, cooling/warming) that last the entire chewing period—a sensory profile unattainable with perillaldehyde or conventional high-intensity sweeteners, which typically exhibit rapid sweetness dissipation [1][2]. The extreme sweetness potency (~2000× sucrose) enables ultra-low inclusion levels, reducing formulation cost and caloric content while maintaining sensory impact [3].

Taste Receptor Pharmacology: Primate-Specific Tas1r2 Activation as a Mechanistic Probe Tool

The species-dependent activation profile of perillartine—activating human, rhesus monkey, and squirrel monkey Tas1r2 at 300 μM while producing no response in mouse Tas1r2—makes it an indispensable tool compound for dissecting primate-specific sweet taste receptor pharmacology [4]. This selectivity pattern is distinct from perillaldehyde (no Tas1r2 activation) and cyclamate (activates mouse but not human Tas1r2), positioning perillartine as the reference agonist for human Tas1r2 monomer studies [4].

Antibacterial Oxime Ether Development: Perillartine Scaffold as a Structural Lead with Validated MIC Advantages

Oxime ether derivatives built on the perillartine scaffold achieve MIC values as low as 250 μg/mL against Propionibacterium acnes and 800 μg/mL against Candida albicans—representing a 3.0-fold and 1.5-fold improvement, respectively, over perillaldehyde under identical assay conditions [5]. These quantitative antibacterial potency gains, combined with molecular docking-confirmed binding interactions, support the selection of perillartine-based oxime ethers as lead scaffolds in antimicrobial discovery programs targeting skin and mucosal pathogens [5].

Tobacco Flavor Enhancement: High-Sweetness, Low-Calorie Additive with Improved Smoke Sensory Profile

Perillartine is used as a tobacco sweetener at low ppm levels, where its ~2000× sucrose-equivalent sweetness and favorable log sweet/bitter ratio of 0.38 significantly improve the smoking taste profile, particularly for mid-to-low-grade cigarettes [3][6]. Its low-calorie and GRAS-recognized non-mutagenic profile, supported by Ames test data on the oxime class and perillaldehyde [7][8], makes it a regulatory-compliant alternative to sugar-based sweeteners that add bulk and caloric load without providing equivalent sensory improvement.

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